5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide

Description

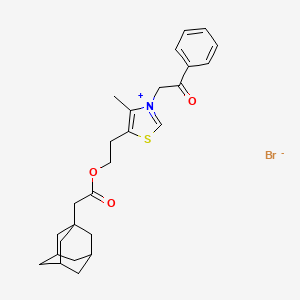

5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide is a structurally complex thiazolium salt featuring three key components:

Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability in drug design .

Thiazolium ring: A positively charged heterocycle with a sulfur and nitrogen atom, often associated with redox activity and enzyme inhibition .

Properties

IUPAC Name |

2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 2-(1-adamantyl)acetate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32NO3S.BrH/c1-18-24(31-17-27(18)16-23(28)22-5-3-2-4-6-22)7-8-30-25(29)15-26-12-19-9-20(13-26)11-21(10-19)14-26;/h2-6,17,19-21H,7-16H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRADJUOZTUQC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)CC34CC5CC(C3)CC(C5)C4.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide typically involves the acylation of 2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethylamine with 4-methyl-3-(2-oxo-2-phenylethyl)thiazolium bromide under controlled conditions. Key reagents and solvents such as acetic anhydride, ethyl acetate, and bromine can be employed in various steps to ensure the desired product. Industrial Production Methods: Industrial production of this compound leverages large-scale reactors and precise temperature controls to maintain optimal reaction conditions. Advances in continuous flow chemistry enable the efficient synthesis of this compound with higher yields and purity.

Chemical Reactions Analysis

General Chemical Reactions of Thiazolium Compounds

Thiazolium compounds can undergo several types of chemical reactions:

-

Nucleophilic Substitution Reactions : Thiazolium salts can react with nucleophiles such as amines or thiols to form new derivatives. This reactivity is crucial for their applications in medicinal chemistry and materials science.

-

Deprotonation and Oxidation Reactions : Under certain conditions, thiazolium compounds may undergo deprotonation or oxidation, further expanding their chemical utility.

-

Catalytic Reactions : Thiazolium salts are known to act as catalysts in reactions like the benzoin condensation, where they facilitate the formation of new carbon-carbon bonds .

Potential Reactions of 5-(2-(2-((3R,5R,7R)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium Bromide

Given the complex structure of this compound, potential reactions might include:

-

Hydrolysis : The ester group could undergo hydrolysis under basic conditions, leading to the formation of an alcohol and a carboxylic acid.

-

Nucleophilic Substitution : The bromide ion could be replaced by other nucleophiles, depending on the reaction conditions.

-

Oxidation : The compound might undergo oxidation reactions, potentially affecting the adamantane or phenyl groups.

Data Tables for Related Compounds

While specific data for the compound is not available, here is a table comparing some related thiazolium compounds:

Scientific Research Applications

In chemistry, this compound is utilized as a catalyst in certain organic reactions due to its unique structure. In biology and medicine, it has potential applications as an antiviral and anticancer agent, exploiting its ability to interact with biological targets at a molecular level. In industrial contexts, it is employed in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the adamantyl group with specific molecular targets, leading to altered cellular pathways. The thiazolium core can facilitate the formation of reactive intermediates, enhancing the compound's reactivity and potency.

Comparison with Similar Compounds

Table 1: Structural Features of Adamantane-Linked Heterocycles

Key Observations :

- The acetoxyethyl chain in the target compound may improve solubility compared to sulfanyl or thiol substituents in triazole derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated using adamantane’s logP (4.1) and fragment-based contributions.

†Assumed based on crystalline analogs in and .

Key Observations :

Table 3: Reported Bioactivities of Analogous Compounds

*Inferred from thiazolium’s redox activity and adamantane’s role in drug delivery .

Key Observations :

- Thiazolium salts with aromatic substituents (e.g., chromenyl in ) show strong antiproliferative effects, which the target compound’s 2-oxo-2-phenylethyl group may emulate .

Biological Activity

The compound 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide is a derivative of adamantane and thiazole, two chemical structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines an adamantane moiety with a thiazole ring and various substituents. The adamantane structure is notable for enhancing the lipophilicity and overall bioactivity of compounds to which it is attached. The thiazole ring is recognized for its role in various therapeutic applications, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of adamantane derivatives. For instance, derivatives have shown potent activity against a range of bacterial strains and fungi. In a study evaluating the antimicrobial efficacy of adamantane derivatives, several compounds exhibited minimum inhibitory concentrations (MICs) below 0.25 µg/ml against various pathogens, demonstrating significant antibacterial and antifungal effects .

Anti-inflammatory Effects

Thiazole derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds containing thiazole can inhibit key inflammatory pathways, such as NF-kB and AP-1 activation. For example, certain thiazole derivatives demonstrated IC50 values as low as 3.3 mM in inhibiting these pathways . Given the structural similarities, it is plausible that our compound may exhibit similar anti-inflammatory activities.

Study on Adamantane Derivatives

A review highlighted the biological activities of various adamantane derivatives, emphasizing their role in drug development due to improved pharmacokinetic properties when combined with other pharmacophores . This suggests that the incorporation of the adamantane moiety in our compound could enhance its therapeutic potential.

Thiazole-Based Anticancer Agents

Thiazole-containing compounds have been identified as effective anticancer agents. For instance, largazole, a thiazole-based natural product, was found to inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells . The potential anticancer activity of our compound could be explored through similar mechanisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. The presence of the adamantane unit generally correlates with increased potency due to enhanced cellular uptake and interaction with biological targets . Similarly, modifications on the thiazole ring can lead to varied biological effects, making SAR studies essential for optimizing our compound's efficacy.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.